molecular formula C19H28BN3O2 B12055439 N-((1H-Imidazol-1-yl)methyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-amine

N-((1H-Imidazol-1-yl)methyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-amine

Cat. No.: B12055439
M. Wt: 341.3 g/mol
InChI Key: RHOCROYMDVFRCB-UHFFFAOYSA-N
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Description

N-((1H-Imidazol-1-yl)methyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-amine is a synthetic organic compound that features both an imidazole ring and a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-Imidazol-1-yl)methyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-amine typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Imidazole Derivative: Starting with an imidazole derivative, a suitable alkylation reaction can introduce the (1H-Imidazol-1-yl)methyl group.

    Boronate Ester Introduction: The phenyl ring can be functionalized with a boronate ester group using Suzuki coupling reactions, which typically involve palladium catalysts and boronic acids or esters.

    Final Assembly: The final step would involve coupling the two intermediates under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-((1H-Imidazol-1-yl)methyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under strong oxidative conditions.

    Reduction: The boronate ester group can be reduced to form boronic acids.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the boronate ester group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving palladium catalysts for cross-coupling reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could yield boronic acids.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can be used as a building block for more complex molecules, especially in the synthesis of pharmaceuticals and agrochemicals.

Biology

Medicine

Compounds containing imidazole and boronate ester groups have been investigated for their potential as enzyme inhibitors, particularly in the treatment of diseases like cancer and bacterial infections.

Industry

In materials science, boronate esters are used in the development of advanced materials, including polymers and sensors.

Mechanism of Action

The mechanism of action of N-((1H-Imidazol-1-yl)methyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-amine would depend on its specific application. For example, as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The imidazole ring could coordinate with metal ions, while the boronate ester could form reversible covalent bonds with diols in biological systems.

Comparison with Similar Compounds

Similar Compounds

    N-((1H-Imidazol-1-yl)methyl)-3-phenylpropan-1-amine: Lacks the boronate ester group.

    3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-amine: Lacks the imidazole ring.

    N-((1H-Imidazol-1-yl)methyl)-3-(4-bromophenyl)propan-1-amine: Contains a bromine atom instead of the boronate ester.

Uniqueness

The presence of both the imidazole ring and the boronate ester group in N-((1H-Imidazol-1-yl)methyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-amine makes it unique

Properties

Molecular Formula

C19H28BN3O2

Molecular Weight

341.3 g/mol

IUPAC Name

N-(imidazol-1-ylmethyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-amine

InChI

InChI=1S/C19H28BN3O2/c1-18(2)19(3,4)25-20(24-18)17-9-7-16(8-10-17)6-5-11-21-14-23-13-12-22-15-23/h7-10,12-13,15,21H,5-6,11,14H2,1-4H3

InChI Key

RHOCROYMDVFRCB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCCNCN3C=CN=C3

Origin of Product

United States

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